2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Medicinal Chemistry ADME-Tox Profiling Structure-Activity Relationship

This compound is a methylsulfonyl-substituted pyridazine screening molecule, differentiated by its strong electron-withdrawing -SO₂CH₃ group. Ideal for TYK2/JAK inhibitor SAR studies—enables head-to-head comparison with methylsulfanyl analogs (e.g., CAS 1021225-31-9) to assess electronic effects on kinase hinge binding, solubility, and metabolic stability. Available through ChemBridge screening libraries (ID: 94819969). Contact supplier for bulk pricing.

Molecular Formula C20H19N3O4S
Molecular Weight 397.45
CAS No. 941898-46-0
Cat. No. B2853408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
CAS941898-46-0
Molecular FormulaC20H19N3O4S
Molecular Weight397.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C20H19N3O4S/c1-27-17-9-3-14(4-10-17)13-19(24)21-16-7-5-15(6-8-16)18-11-12-20(23-22-18)28(2,25)26/h3-12H,13H2,1-2H3,(H,21,24)
InChIKeyCGAHJXXDTLYHSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide (CAS 941898-46-0): Procurement-Relevant Baseline Overview


2-(4-Methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide (CAS 941898-46-0) is a synthetic small molecule featuring a central pyridazine core substituted at the 6-position with a methylsulfonyl group and at the 3-position with a para-substituted phenyl ring linked to an N-(4-methoxyphenyl)acetamide moiety. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45 g/mol . The compound is cataloged as part of commercial screening libraries (e.g., ChemBridge ID: 94819969) and is classified as a drug-like/lead-like compound for early-stage discovery research [1]. No primary research publications or patents directly characterizing its biological profile were identified through exhaustive search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents as of the search date.

Why Generic Substitution Fails: Structural Differentiation of 2-(4-Methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide (CAS 941898-46-0)


The methylsulfonyl (-SO2CH3) group at the pyridazine 6-position introduces a strong electron-withdrawing and hydrogen-bond-accepting motif that is absent in closely related thioether analogs (e.g., CAS 1021225-31-9, which carries a methylsulfanyl [-SCH3] substituent) [1]. This functional group swap alters electronic distribution across the pyridazine ring, modulates solubility and metabolic stability, and is predicted to govern binding mode interactions with kinase hinge regions or other targets. In-class compounds lacking the methylsulfonyl motif or featuring alternative aryl acetamide substituents are therefore unlikely to serve as direct functional replacements without altering target engagement profiles.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide (CAS 941898-46-0) Versus Closest Analogs


Methylsulfonyl vs. Methylsulfanyl: Key Physicochemical Differentiation

The target compound incorporates a methylsulfonyl substituent in place of the methylsulfanyl group found in analog CAS 1021225-31-9. The methylsulfonyl group increases topological polar surface area (TPSA) relative to the methylsulfanyl analog (estimated TPSA ~118 Ų vs. ~89 Ų) and lowers calculated logP (XLogP3 ~2.5 vs. ~1.8) [1]. It also introduces strong hydrogen-bond acceptor capacity (up to 4 additional HBA) and alters metabolic liability by replacing a metabolically labile thioether with a sulfone moiety [2]. While this comparison is based on computed properties and general medicinal chemistry principles, it establishes a structural basis for differential ADME and target-binding behavior that would preclude simple generic substitution.

Medicinal Chemistry ADME-Tox Profiling Structure-Activity Relationship

4-Methoxy vs. Unsubstituted Phenyl: Impact on Lipophilicity and Steric Bulk

The target compound bears a 4-methoxyphenyl acetamide group, whereas analogs such as N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide (CAS 921586-06-3) carry an unsubstituted phenyl or thiophene ring . The methoxy group increases electron density on the aryl ring, enhances lipophilicity (estimated π contribution ≈ +0.5 logP units), and provides an additional hydrogen-bond acceptor. In kinase inhibitor series, para-methoxy substitution has been shown to improve selectivity and cellular potency relative to unsubstituted phenyl congeners, though no direct head-to-head data for this specific scaffold were identified.

Lipophilic Ligand Efficiency Kinase Selectivity Fragment-Based Drug Design

Availability and Purity: Benchmarking Against Commercial Alternatives

The target compound is supplied by ChemBridge (ID 94819969) through AbMole with standard purity ≥95% (HPLC) [1]. The methylsulfanyl analog (CAS 1021225-31-9) is available from Life Chemicals (purity ≥98%) and other vendors [2]. No purity-based differentiation is claimed, but the target compound's exclusive sourcing through a single screening-library vendor carries implications for lead-hopping studies, where a consistent supplier with documented batch-to-batch reproducibility is critical for SAR conclusions.

Compound Procurement Screening Library Quality Control Vendor Reproducibility

Recommended Application Scenarios for 2-(4-Methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide (CAS 941898-46-0)


Kinase Inhibitor Screening Libraries for Inflammatory Disease Targets

Based on the methylsulfonyl-pyridazine scaffold's established presence in TYK2/JAK inhibitor patents [1], this compound is suitable as a starting point for kinase-focused screening campaigns targeting autoimmune and inflammatory indications. The methoxy substituent and sulfonyl group differentiate it from simpler pyridazine analogs and may confer selectivity advantages in high-throughput kinase profiling.

Structure-Activity Relationship (SAR) Exploration of Pyridazine Core Modifications

The compound serves as a methoxy-substituted, sulfonyl-containing comparator for SAR studies involving pyridazine-based inhibitors. Its well-defined structure allows systematic evaluation of the methylsulfonyl vs. methylsulfanyl switch (cf. CAS 1021225-31-9) and the role of the 4-methoxyphenyl acetamide tail in target engagement [2].

Cellular Proof-of-Concept Studies in STAT-Dependent Signaling Pathways

If subsequent profiling confirms TYK2 or JAK inhibitory activity, this compound could be advanced to cellular assays measuring IFNα-induced STAT phosphorylation or IL-12/IL-23 pathway inhibition, leveraging the methylsulfonyl group's potential to improve cellular permeability and target residence time [1]. Note: Direct cellular IC50 data for this compound have not been publicly reported; procurement for such studies would be exploratory.

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.